1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5Br2F4O. This compound is characterized by the presence of a bromine atom and a tetrafluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,2,2,2-tetrafluoroethanol with 1,2-dibromobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols and quinones.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the tetrafluoroethoxy group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Bromo-2,3,5,6-tetrafluorobenzene
- 1-Bromo-2-butyne
Uniqueness
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H4Br2F4O |
---|---|
Molekulargewicht |
351.92 g/mol |
IUPAC-Name |
1-bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H4Br2F4O/c9-5-3-1-2-4-6(5)15-7(10,11)8(12,13)14/h1-4H |
InChI-Schlüssel |
WYBBTIHYJWWYGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(C(F)(F)F)(F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.